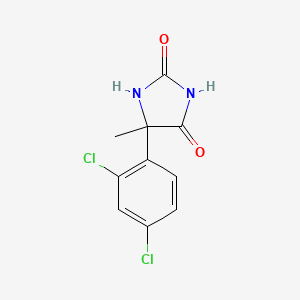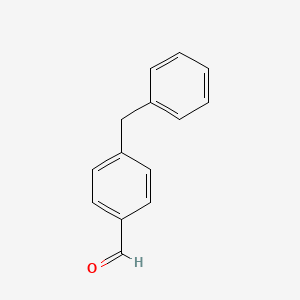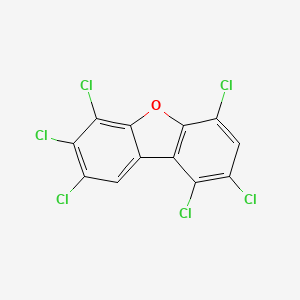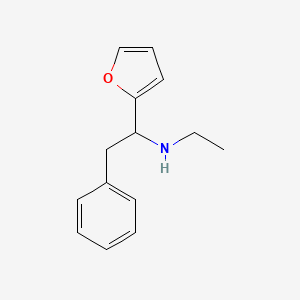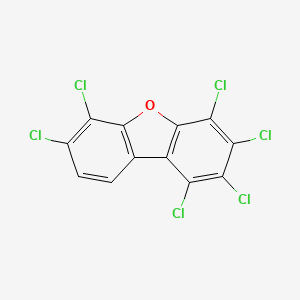
ビス(トリフルオロメチルスルホニル)メタン
概要
説明
Bis(trifluoromethylsulphonyl)methane is a useful research compound. Its molecular formula is C3H2F6O4S2 and its molecular weight is 280.2 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(trifluoromethanesulfonyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(trifluoromethylsulphonyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trifluoromethylsulphonyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ランタノイド化学
ビス(トリフルオロメチルスルホニル)メタンは、ランタノイド化学において、固体、非吸湿性、非酸化性化合物であり、有機溶媒に可溶であることから、配位子として使用されています。 これは、さまざまなハイテクデバイスに使用されているランタノイド元素を含む研究および用途にとって貴重なものです .
電池技術
電池技術分野では、この化合物は、電池電解質の製造における重要な成分であるトリフルオロメタンスルホン酸ナトリウムの合成に使用されてきました。 この合成法は、高度な電池技術の開発にとって重要です .
選択的吸着
この化合物は、電解質中のビス(トリフルオロメタンスルホニル)イミド(LiTFSI)種の選択的吸着を助けることが判明しています。 これは、水素結合相互作用を通じて達成され、リチウムイオン電池のパフォーマンスを向上させることができるデュアルファンクショナルな共有結合性有機フレームワーク(COF)の開発に不可欠です .
エラストマー複合材料
生分解性天然ゴムマトリックスに基づくエラストマー複合材料の硬化特性と物理化学的特性を微調整するために、ビス(トリフルオロメチルスルホニル)イミドアニオン(TFSI)を含むイオン液体を使用することについて研究が行われました。 この用途は、改善された性能特性を持つより持続可能な材料を作成するために重要です .
リチウムイオン電池
リチウムイオン電池の電気化学的活性を向上させる能力を持つ、新規な多機能のビス(トリフルオロスルホニル)イミドのカテゴリがレビューされました。 これらのTFSA−イオンの多様性により、リチウムイオン電池アプリケーションにおける導電率や安定性などの特性を向上させることができます .
Safety and Hazards
Bis(trifluoromethanesulfonyl)methane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
作用機序
Target of Action
Bis(trifluoromethylsulphonyl)methane, also known as bis(trifluoromethanesulfonyl)methane, is a super Brønsted acid . Its primary targets are the substrates involved in C–C and C–X coupling (where X represents a heteroatom) .
Mode of Action
The compound interacts with its targets by creating beneficial hydrogen-bonding interactions (C–H⋯O, N–H⋯O, and C–H⋯F) in the chiral cavity essential for inducing high enantioselectivities . It regulates the orientation of the substrates to induce a more favorable chiral environment . Furthermore, it improves the electrophilicity of the reaction sites of the substrates and facilitates the initial water elimination step .
Biochemical Pathways
The compound affects the pathways involved in asymmetric allylic amination . The central functional group (CFG) of the compound plays a crucial role in controlling the asymmetric stereoinduction mechanism .
Pharmacokinetics
It is known to be a solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents , which may influence its bioavailability.
Result of Action
The compound’s action results in efficient C–C and C–X coupling . The CFG of the compound contributes to more favorable noncovalent interactions (C–H⋯F and C–H⋯π) and a chiral environment, which are vital beneficial factors to the enantioselectivity .
Action Environment
The compound’s non-hygroscopic nature suggests that it may be stable in humid environments .
特性
IUPAC Name |
trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFWVRRMVGXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059982 | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-76-2 | |
| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trifluoromethylsulphonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trifluoromethylsulfonyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bis(trifluoromethanesulfonyl)methane and what makes it interesting for researchers?
A1: Bis(trifluoromethanesulfonyl)methane, often abbreviated as Tf2CH2, is a strong carbon-based Brønsted acid. Its highly acidic nature, combined with the electron-withdrawing properties of the trifluoromethanesulfonyl groups, makes it a valuable reagent and catalyst in organic synthesis. Researchers are particularly interested in its use for applications like initiating cationic polymerization and promoting specific organic reactions.
Q2: How does the structure of Bis(trifluoromethanesulfonyl)methane contribute to its strong acidity?
A2: The molecule's high acidity is attributed to the presence of two highly electron-withdrawing trifluoromethanesulfonyl (CF3SO2) groups flanking the central carbon atom. These groups pull electron density away from the central carbon-hydrogen bond, making the hydrogen atom much more prone to dissociation and thus increasing the acidity of the molecule. [, ]
Q3: Can you give specific examples of how Bis(trifluoromethanesulfonyl)methane is used in polymerization reactions?
A3: Bis(trifluoromethanesulfonyl)methane, particularly in conjunction with suitable silyl ketene acetals, has been successfully employed as a catalyst for the group transfer polymerization (GTP) of N,N-disubstituted acrylamides. [] The selection of specific silyl ketene acetals can influence polymerization kinetics and the resulting polymer's properties. [] Additionally, it has also been investigated as a catalyst in the cationic polymerization of electron-rich olefins. []
Q4: What types of solvents are compatible with Bis(trifluoromethanesulfonyl)methane?
A4: Bis(trifluoromethanesulfonyl)methane shows good solubility in non-polar, aprotic solvents like hexane and pentane. Research indicates that the choice of solvent can impact the effectiveness of the compound, for example in its ability to passivate silicon surfaces. []
Q5: Are there any studies on the environmental impact or degradation of Bis(trifluoromethanesulfonyl)methane?
A5: While the provided research papers focus on the chemical properties and applications of Bis(trifluoromethanesulfonyl)methane, there's limited information on its environmental impact and degradation pathways. Further investigation is needed to assess its persistence, bioaccumulation potential, and any potential risks to ecosystems.
Q6: Have there been any crystallographic studies on Bis(trifluoromethanesulfonyl)methane or its derivatives?
A6: Yes, crystal and structural data for two alkali salts of Bis(trifluoromethanesulfonyl)methane have been reported in the literature. [] This type of structural information is valuable for understanding the compound's reactivity and its interactions with other molecules.
Q7: Has computational chemistry been used to study Bis(trifluoromethanesulfonyl)methane?
A7: While the provided abstracts don't explicitly mention computational studies on Bis(trifluoromethanesulfonyl)methane itself, such techniques are frequently used in chemistry to investigate reaction mechanisms, molecular properties, and to explore structure-activity relationships. Computational tools could be applied to further explore the reactivity of Bis(trifluoromethanesulfonyl)methane and potentially design derivatives with enhanced properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





